

# Technical Guide: Febuxostat Impurity 6

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## Compound of Interest

Compound Name: Febuxostat impurity 6

Cat. No.: B602056

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IUPAC Name: Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the chronic management of hyperuricemia in patients with gout. As with any active pharmaceutical ingredient (API), the identification, characterization, and control of impurities are critical for ensuring its quality, safety, and efficacy. This technical guide provides a comprehensive overview of **Febuxostat Impurity 6**, a known process-related impurity.

## Chemical Identity

Parameter	Value
IUPAC Name	Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
CAS Number	1271738-74-9
Molecular Formula	C <sub>18</sub> H <sub>22</sub> N <sub>2</sub> O <sub>4</sub> S
Molecular Weight	362.45 g/mol

## Quantitative Data

Detailed quantitative spectroscopic data for **Febuxostat Impurity 6** is often proprietary and provided with the purchase of a reference standard from specialized suppliers. However, based on the known structure, the expected spectroscopic characteristics are outlined below.

## Spectroscopic Data (Expected)

Technique	Expected Characteristics
$^1\text{H}$ NMR	Signals corresponding to the ethyl ester protons (triplet and quartet), isobutoxy protons (doublet, multiplet, and doublet), aromatic protons, a singlet for the methyl group on the thiazole ring, a singlet for the oxime proton, and a singlet for the N-OH proton.
$^{13}\text{C}$ NMR	Resonances for the carbonyl carbon of the ester, carbons of the thiazole and phenyl rings, the oxime carbon, and carbons of the ethyl and isobutoxy groups.
Mass Spectrometry (MS)	A molecular ion peak $[\text{M}]^+$ or $[\text{M}+\text{H}]^+$ corresponding to the molecular weight of 362.45. Fragmentation patterns would likely involve the loss of the ethoxy group, the isobutoxy group, and cleavage of the thiazole ring.
Infrared (IR) Spectroscopy	Characteristic absorption bands for N-OH stretching, C=N stretching of the oxime, C=O stretching of the ester, C-O stretching of the ether and ester, and aromatic C-H stretching.

Note: The actual spectral data should be confirmed using a certified reference standard.

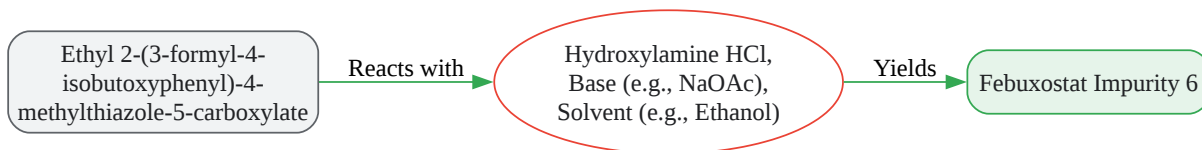
## Experimental Protocols

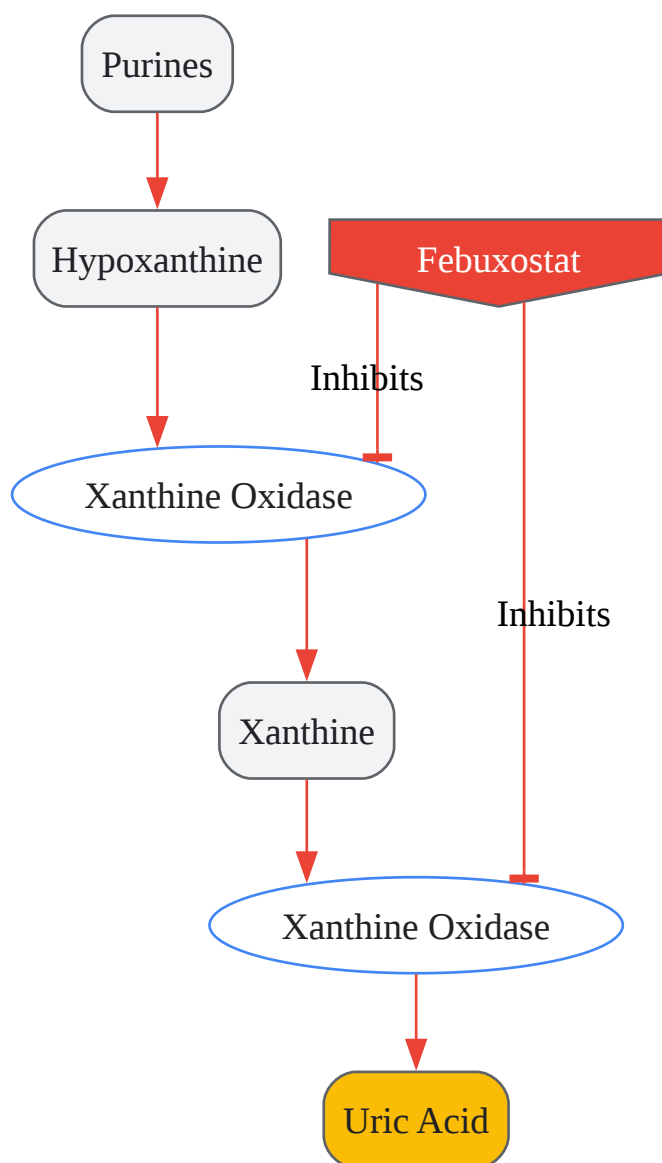
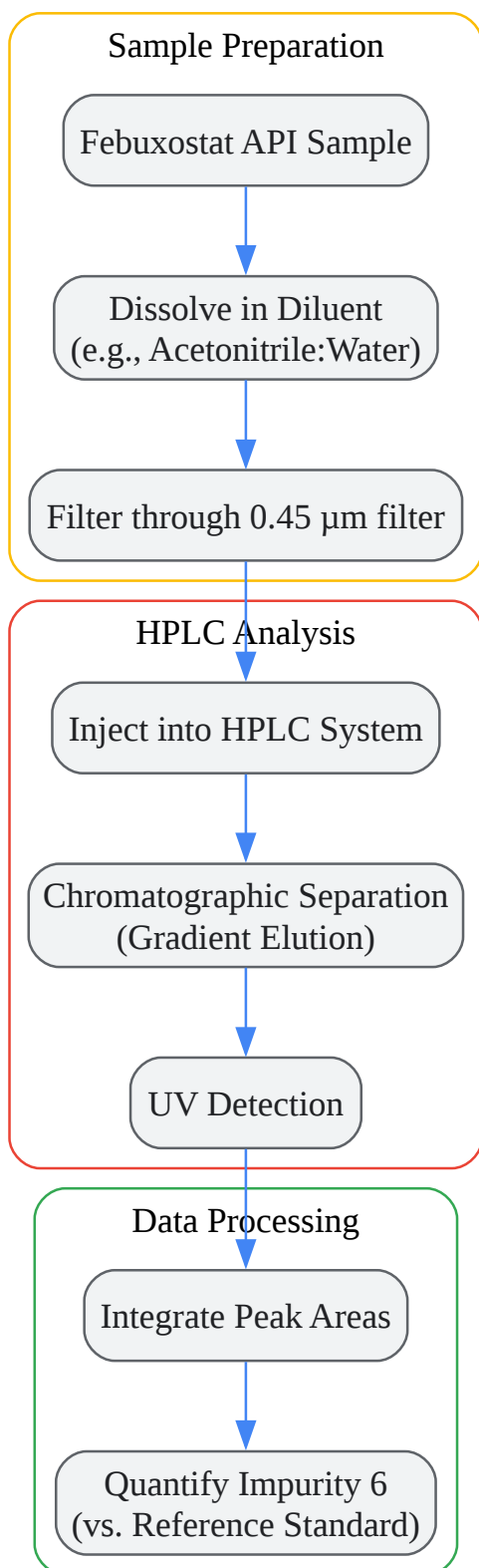
### Synthesis of Febuxostat Impurity 6

The synthesis of **Febuxostat Impurity 6** is not extensively detailed in publicly available literature. However, a plausible synthetic route can be inferred from the synthesis of Febuxostat

and related compounds. A likely precursor is ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

Hypothetical Synthesis Workflow:





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